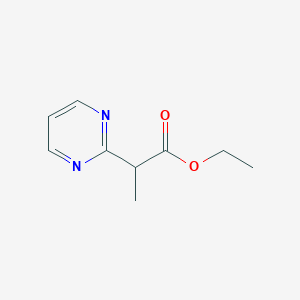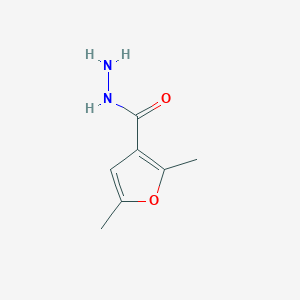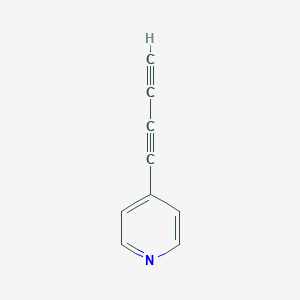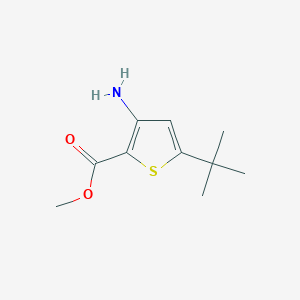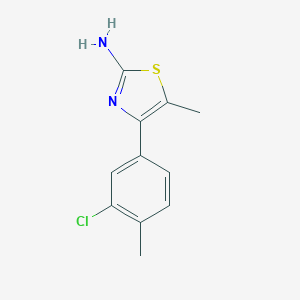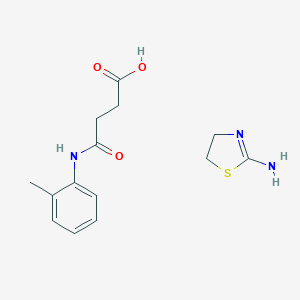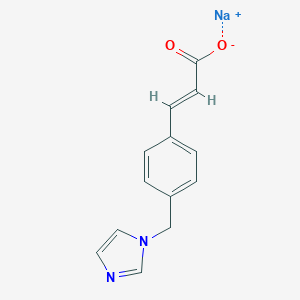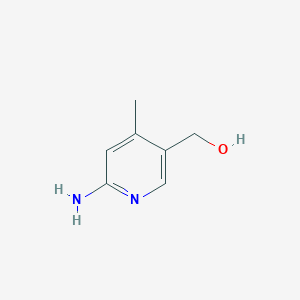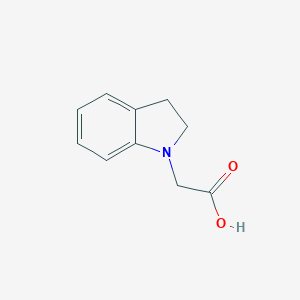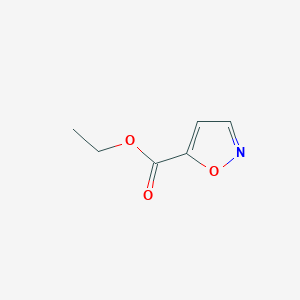![molecular formula C7H12O B071321 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane CAS No. 162010-45-9](/img/structure/B71321.png)
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane, also known as DMOBH, is a bicyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DMOBH contains a six-membered ring fused with a three-membered ring, making it a challenging molecule to synthesize.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is not well understood, but it is believed to be due to its ability to act as a dienophile in Diels-Alder reactions. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been shown to react with a variety of dienes, including furans, pyrroles, and indoles. The reaction between 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane and dienes is highly regioselective and can be used to selectively functionalize specific positions on the diene.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane have not been extensively studied. However, it has been reported that 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is not toxic to cells and does not cause significant cellular damage. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been shown to be stable under physiological conditions, making it a potential candidate for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in lab experiments is its unique structure and reactivity. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane can be used as a building block for the synthesis of complex molecules and can be incorporated into polymers to improve their mechanical properties. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane can be used as a ligand in metal-catalyzed reactions. The main limitation of using 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in lab experiments is its challenging synthesis method, which requires specific reagents and conditions.
Zukünftige Richtungen
There are several future directions for the study of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane. One potential direction is the development of new synthesis methods that are more efficient and scalable. Additionally, the use of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in drug discovery applications should be explored further, as its unique structure and stability under physiological conditions make it a promising candidate for drug delivery. Finally, the development of new applications for 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in materials science, such as the synthesis of new polymers with unique properties, should be investigated.
In conclusion, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is a unique bicyclic compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis, materials science, and drug discovery. Its challenging synthesis method, unique structure, and reactivity make it a valuable building block for the synthesis of complex molecules. Further research on 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesemethoden
The synthesis of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane involves a multistep process that requires specific reagents and conditions. The most common method for synthesizing 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is through the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene. This reaction yields a mixture of products, including 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane, which can be isolated using column chromatography. Other methods for synthesizing 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane have been reported, including the use of radical reactions and photochemical reactions.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been studied extensively for its potential applications in organic synthesis, materials science, and drug discovery. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been used as a starting material for the synthesis of natural products, such as the marine alkaloid (-)-lepadin B. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been incorporated into polymers to improve their mechanical properties and has been used as a ligand in metal-catalyzed reactions.
Eigenschaften
CAS-Nummer |
162010-45-9 |
|---|---|
Produktname |
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane |
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3,3-dimethyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12O/c1-7(2)3-5-6(4-7)8-5/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
UOBKXNXAZOVKSW-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1)O2)C |
Kanonische SMILES |
CC1(CC2C(C1)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



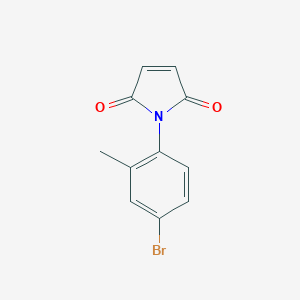

![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
